molecular formula C22H23N3O3S B10863044 N-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonothioyl)-1,3-benzodioxole-5-carboxamide

N-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonothioyl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B10863044
M. Wt: 409.5 g/mol
InChI Key: HAOBAARHTNHQJH-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~5~-[(4-CINNAMYLPIPERAZINO)CARBOTHIOYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a synthetic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a cinnamyl group attached to a piperazine ring, which is further connected to a benzodioxole moiety through a carbothioyl linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N5-[(4-CINNAMYLPIPERAZINO)CARBOTHIOYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Thiol derivatives and reduced carbothioyl compounds.

    Substitution: Various substituted benzodioxole derivatives.

Mechanism of Action

The mechanism of action of N5-[(4-CINNAMYLPIPERAZINO)CARBOTHIOYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C22H23N3O3S

Molecular Weight

409.5 g/mol

IUPAC Name

N-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C22H23N3O3S/c26-21(18-8-9-19-20(15-18)28-16-27-19)23-22(29)25-13-11-24(12-14-25)10-4-7-17-5-2-1-3-6-17/h1-9,15H,10-14,16H2,(H,23,26,29)/b7-4+

InChI Key

HAOBAARHTNHQJH-QPJJXVBHSA-N

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=S)NC(=O)C3=CC4=C(C=C3)OCO4

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=S)NC(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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